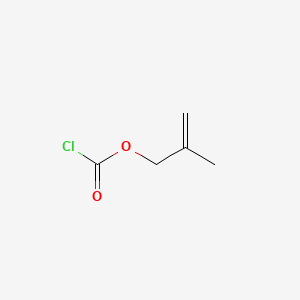

2-Methylallyl chloroformate

Description

The Role of 2-Methylallyl Chloroformate as a Versatile Synthetic Intermediate

The primary utility of this compound in synthetic chemistry is to act as an efficient electrophile for the introduction of the 2-methylallyloxycarbonyl group. This function is pivotal in the synthesis of a variety of more complex molecules.

A principal application is the formation of carbamates and carbonates. wikipedia.org In a reaction analogous to other chloroformates, it readily reacts with primary and secondary amines to yield 2-methylallyl carbamates. Similarly, its reaction with alcohols and phenols produces 2-methylallyl carbonates. wikipedia.orgnih.gov These reactions are typically conducted in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct. wikipedia.org

These carbamate (B1207046) and carbonate products are not merely stable final compounds; they often serve as crucial intermediates themselves. For instance, the 2-methylallyloxycarbonyl group can function as a protecting group for amines and alcohols. total-synthesis.com Protecting groups are temporarily installed to mask a reactive functional group, allowing chemical transformations to be performed on other parts of a molecule without interference. cnchemshop.com The 2-methylallyl group, in particular, can be cleaved under specific conditions, often involving palladium catalysis, which provides an orthogonal deprotection strategy to more common acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups. total-synthesis.com

Furthermore, this compound is employed in the synthesis of substrates for advanced catalytic reactions. Research has shown its use in preparing substrates for palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA), a powerful method for creating stereocenters. nih.gov In these cases, the enolate of a ketone is first reacted with this compound to form an enol carbonate, which then undergoes the palladium-catalyzed transformation.

Historical Perspectives on the Research and Development of Chloroformate Chemistry

The chemistry of chloroformates is intrinsically linked to the chemistry of phosgene (B1210022) (COCl₂), a highly reactive and toxic gas first synthesized in the early 19th century. Chloroformates are produced by the reaction of an alcohol or phenol (B47542) with phosgene, a method that remains a primary industrial route. nih.gov They were developed as safer, more manageable liquid alternatives to gaseous phosgene for introducing the oxycarbonyl functionality.

A significant milestone in the history of chloroformate chemistry was the publication of a comprehensive review by Matzner, Kurkjy, and Cotter in 1964, which summarized the synthesis, reactions, and applications of this class of compounds, solidifying their status as staple reagents in organic chemistry. acs.org

The rise of solid-phase peptide synthesis in the mid-20th century, pioneered by Bruce Merrifield, created a substantial demand for effective amino-protecting groups. This spurred the development and popularization of specific chloroformate-derived protecting groups. Benzyl (B1604629) chloroformate, introduced by Bergmann and Zervas in 1932, allowed for the creation of the carboxybenzyl (Cbz) group, one of the most important early protecting groups in peptide chemistry. Later, the development of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) provided a base-labile protecting group, offering an alternative, orthogonal strategy to the acid-labile protecting groups. wikipedia.org

In parallel, chloroformates became essential reagents for derivatization in analytical chemistry, particularly for gas chromatography (GC). By converting polar, non-volatile compounds like amino acids and carboxylic acids into their more volatile ester derivatives, chloroformates enabled their analysis by GC-mass spectrometry. wikipedia.orgresearchgate.net While the history of this compound specifically is less documented than that of its more famous relatives like benzyl or ethyl chloroformate, its development follows from this broader context of harnessing the controlled reactivity of phosgene derivatives for specialized synthetic applications.

Structural Attributes and Their Implications for Chemical Reactivity

The chemical behavior of this compound is a direct consequence of its molecular structure, which features two key reactive sites: the acyl chloride group and the 2-methylallyl moiety.

Chemical Structure of this compound

| Property | Data |

|---|---|

| IUPAC Name | 2-methylprop-2-enyl carbonochloridate |

| Molecular Formula | C₅H₇ClO₂ |

| Molecular Weight | 134.56 g/mol |

| CAS Number | 42068-70-2 |

Data sourced from BOC Sciences and PubChem.

The chloroformate group (-OC(O)Cl) is the primary center of reactivity. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and the highly electronegative chlorine atom. The chloride ion is an excellent leaving group, making the compound susceptible to nucleophilic acyl substitution. This explains its vigorous reaction with nucleophiles such as amines, alcohols, and even carbanions, leading to the formation of carbamates, carbonates, and esters, respectively. wikipedia.orgorganic-chemistry.org Like other low molecular weight chloroformates, it is sensitive to moisture and hydrolyzes in water to produce 2-methylallyl alcohol, hydrogen chloride, and carbon dioxide. nih.gov

The 2-methylallyl group (CH₂=C(CH₃)CH₂-) provides a secondary site for reactivity, primarily centered around the carbon-carbon double bond. This alkene functionality distinguishes it from simple alkyl chloroformates like methyl or ethyl chloroformate. The 2-methylallyl group can participate in a range of transition metal-catalyzed reactions, most notably those involving palladium. nih.gov The presence of the methyl substituent on the double bond influences the steric and electronic properties of the π-system, which can affect the regioselectivity and reactivity in processes like allylic alkylation compared to the unsubstituted allyl group. acs.orgrsc.org For instance, in palladium-catalyzed reactions, the methallyl group can form a distinct π-allyl palladium complex, which is a key intermediate in many catalytic cycles. researchgate.netcaltech.edu This dual functionality makes this compound a bifunctional reagent, capable of first undergoing nucleophilic substitution at the acyl chloride and then subsequent manipulation at the allylic position.

Structure

3D Structure

Properties

CAS No. |

42068-70-2 |

|---|---|

Molecular Formula |

C5H7ClO2 |

Molecular Weight |

134.56 g/mol |

IUPAC Name |

2-methylprop-2-enyl carbonochloridate |

InChI |

InChI=1S/C5H7ClO2/c1-4(2)3-8-5(6)7/h1,3H2,2H3 |

InChI Key |

MGDDPXJDBGFXCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)COC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies Involving 2 Methylallyl Chloroformate

Strategies for the Preparation of 2-Methylallyl Chloroformate

The industrial synthesis of chloroformates, including this compound, is most commonly achieved through the reaction of a corresponding alcohol with phosgene (B1210022) (COCl₂). wikipedia.orgpaushak.com This process involves the treatment of 2-methylallyl alcohol (methallyl alcohol) with phosgene, which acts as a carbonyl source.

The reaction is typically performed under controlled temperature conditions, often at low temperatures (e.g., 0-5°C), to manage the exothermic nature of the reaction and to minimize the formation of byproducts such as carbonates, which can arise from the reaction of the chloroformate product with unreacted alcohol. cnchemshop.com The reaction produces hydrogen chloride (HCl) as a byproduct, which is typically removed or neutralized. cnchemshop.com Industrial-scale production may utilize continuous flow reactors to ensure safety and efficiency, given the hazardous nature of phosgene. google.com Alternative, safer phosgene surrogates like diphosgene or triphosgene (B27547) can also be employed, particularly in laboratory-scale syntheses. cnchemshop.com

Table 1: General Reaction Parameters for Chloroformate Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Alcohol (e.g., 2-Methylallyl alcohol), Phosgene (or surrogate) | Standard reactants for chloroformate formation. paushak.com |

| Temperature | Low (e.g., 0–5 °C) | To control exothermicity and prevent side reactions. cnchemshop.com |

| Byproduct | Hydrogen Chloride (HCl) | Requires neutralization or removal from the system. cnchemshop.com |

| Environment | Anhydrous | Chloroformates are sensitive to moisture and can hydrolyze. wikipedia.org |

Utilization in the Synthesis of Carbamates and Carbonates

This compound is a key reagent for the introduction of the 2-methylallyloxycarbonyl (Malloc) group onto various nucleophiles, primarily amines and alcohols, to form carbamates and carbonates, respectively.

The reaction with primary or secondary amines proceeds readily to yield N-Malloc protected amines, which are stable compounds known as carbamates. wikipedia.org This transformation is fundamental in peptide synthesis and for installing amine-protecting groups that can be removed under specific conditions, often involving palladium catalysis.

Similarly, the reaction of this compound with alcohols or phenols yields mixed carbonate esters. wikipedia.org A significant application of this reactivity is the preparation of allyl enol carbonates from ketone enolates. nih.gov These enol carbonates are valuable substrates in transition metal-catalyzed reactions, such as the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA), where the carbonate group facilitates the generation of a nucleophilic enolate under mild conditions. nih.gov The 2-methylallyl group, in particular, has been incorporated into carbonates that participate in stereoselective transformations. nih.govrsc.org

Table 2: Examples of Carbamate (B1207046) and Carbonate Synthesis

| Substrate | Product Type | Application Context | Reference |

|---|---|---|---|

| Amine | Carbamate | Synthesis of tert-butyl allyl(2-methylallyl)carbamate. | |

| Ketone Enolate | Enol Carbonate | Precursor for palladium-catalyzed asymmetric allylic alkylation. | nih.gov |

Integration into Multi-Component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. While chloroformates can be utilized in such processes, specific examples detailing the integration of this compound into a three-or-more-component reaction are not widely documented in a single pot process.

However, the 2-methylallyl moiety is frequently incorporated into molecules that are subsequently used in complex, multi-step syntheses that may include MCR-like steps or tandem reactions. For instance, research has shown the use of 1-iodo-2-((2-methylallyl)oxy)benzene (B3322954) in a three-component carbonylative coupling reaction, highlighting the compatibility of the 2-methylallyl group in such transformations. thieme-connect.comresearchgate.net Additionally, the related reagent, 2-methylallyl magnesium chloride, is used in copper-mediated additions as part of multi-step synthetic sequences. google.com These examples underscore the synthetic utility of the 2-methylallyl group in constructing complex molecules, even if its direct introduction via this compound in a classical MCR is not a common strategy.

Derivatization Strategies for Analytical Applications

Chloroformates are widely used as derivatizing agents to enhance the analytical detection of polar molecules, particularly in gas chromatography-mass spectrometry (GC-MS). wikipedia.orgresearchgate.net The derivatization process converts non-volatile or thermally labile analytes, such as amino acids, phenols, and carboxylic acids, into more volatile and thermally stable derivatives that are amenable to GC analysis. wikipedia.orgnih.gov Reagents like ethyl chloroformate (ECF) and methyl chloroformate (MCF) are extensively used for this purpose. nih.govresearchgate.netnih.gov this compound can function analogously in these derivatization schemes.

In the context of analytical derivatization, chloroformates facilitate the esterification of carboxylic acids and the formation of carbonates from phenols. The reaction is typically performed rapidly in an aqueous or biphasic system containing the analyte, the chloroformate reagent, a base (commonly pyridine), and an alcohol (such as ethanol (B145695) or propanol). mdpi.comresearchgate.net For a carboxylic acid analyte, the chloroformate first forms a mixed anhydride (B1165640) intermediate, which is then esterified by the alcohol present in the reaction medium. researchgate.net For phenolic or alcoholic analytes, the chloroformate reacts directly with the hydroxyl group to form a stable carbonate ester. mdpi.com These resulting ester or carbonate derivatives exhibit reduced polarity and increased volatility, leading to improved chromatographic peak shape and detection sensitivity. mdpi.com

Table 3: Analytes Derivatized with Chloroformates for GC Analysis

| Analyte Class | Derivatizing Agent | Resulting Derivative | Analytical Method | Reference |

|---|---|---|---|---|

| Amino Acids | Ethyl Chloroformate | N-Ethoxycarbonyl ethyl esters | GC-MS | nih.gov |

| Seleno Amino Acids | Methyl Chloroformate | N-Methoxycarbonyl methyl esters | GC-MS | researchgate.net |

| Resveratrol (Phenol) | Ethyl Chloroformate | Ethoxycarbonyl derivative | GC-MS | mdpi.com |

The mechanism of derivatization by this compound involves the in-situ formation of activated intermediates. When reacting with a carboxylic acid, the chloroformate generates a mixed carbonic-carboxylic anhydride. wikipedia.orgresearchgate.net This anhydride is a highly reactive acylating agent, significantly more susceptible to nucleophilic attack by an alcohol than the parent carboxylic acid, thus facilitating rapid esterification under mild conditions. researchgate.net

In reactions involving a base such as pyridine, an alternative activated intermediate, the N-acylpyridinium salt, can be formed. nih.gov This species is also a potent acylating agent. The formation of these transient, highly reactive intermediates is key to the efficiency of chloroformate-based derivatization, allowing for quantitative conversion of the analyte to a stable, easily detectable derivative in a short amount of time, often directly in complex aqueous matrices like urine or serum. nih.govnih.gov

Reactivity and Mechanistic Investigations of 2 Methylallyl Chloroformate and Its Derivatives

Thermal Decomposition and Decarboxylation Pathways

The thermal decomposition of chloroformates can proceed through several mechanisms, largely influenced by the structure of the alkyl group. For 2-methylallyl chloroformate, the presence of the allylic system introduces additional complexities and potential reaction channels compared to simple alkyl chloroformates.

While specific experimental kinetic and thermodynamic data for the thermal decomposition of this compound are not extensively documented in the literature, valuable insights can be drawn from studies of analogous compounds. Theoretical studies on the gas-phase thermal decarboxylation of the closely related 2-methylallyl formate (B1220265) suggest that the reaction proceeds unimolecularly through a concerted six-membered cyclic transition state. usfq.edu.ec This pathway involves a mcmaster.canih.gov hydrogen shift. usfq.edu.ec For 2-methylallyl formate, the decomposition is significantly controlled by the formation of the new carbon-oxygen double bond, leading to carbon dioxide. usfq.edu.ec The transfer of the α-carbonyl hydrogen to the terminal carbon of the allyl group to form 2-methylpropene occurs early in the transition state. usfq.edu.ec

In the case of chloroformates, an alternative to the six-membered transition state is a four-membered cyclic transition state leading to decarboxylation and the formation of an alkyl chloride. This is a common pathway for many simple alkyl chloroformates. researchgate.net For allylic chloroformates, gas-phase decomposition studies have shown that conversion to the corresponding allylic chloride is a primary outcome. rsc.org

A comparative analysis of activation energies for the decomposition of various esters can provide an estimation of the energy barriers involved. The pyrolysis of many esters proceeds through a six-centered transition state. mcmaster.ca It is plausible that the thermal decomposition of this compound could proceed through competing four- and six-membered cyclic transition states, with the relative contributions of each pathway being dependent on temperature and pressure.

| Compound | Decomposition Pathway | Activation Energy (kJ/mol) | Reference |

| Ethyl Formate | Six-centered decomposition | ~200-250 | stackexchange.com |

| Ethyl Acetate | Six-centered decomposition | ~200-250 | stackexchange.com |

| 2-Methylallyl Formate | Theoretical mcmaster.canih.gov H-shift | Not specified | usfq.edu.ec |

Note: This table provides context from related compounds due to the absence of specific data for this compound.

The thermal decomposition of this compound is believed to proceed primarily through cyclic transition states in the gas phase to minimize the formation of high-energy ionic intermediates. mcmaster.ca

Cyclic Mechanisms:

Four-membered cyclic transition state (SNi-type): This pathway involves an internal nucleophilic attack by the chlorine atom on the allylic carbon, leading to the concerted cleavage of the C-O bond and the formation of 2-methylallyl chloride and carbon dioxide. This is a common mechanism for the decarboxylation of chloroformates. researchgate.net

Six-membered cyclic transition state: Analogous to the decomposition of other allylic esters, a six-membered transition state involving the transfer of a hydrogen atom from the methyl group to the carbonyl oxygen could lead to the formation of isobutylene, carbon dioxide, and hydrogen chloride. However, for chloroformates, the SNi mechanism is often more favorable.

SNi' reaction: Studies on the gas-phase decomposition of allylic chloroformates have revealed the occurrence of SNi' reactions, which result in the formation of the allylically rearranged chloride. rsc.org For this compound, this would lead to 1-chloro-2-methyl-2-propene. This reaction also proceeds through a cyclic transition state.

Ionic Mechanisms:

Under polar conditions or at very high temperatures, an ionic mechanism may become competitive. This would involve the initial ionization of the chloroformate to form a 2-methylallyl cation and a chloroformate anion. The 2-methylallyl cation is resonance-stabilized, making this pathway more plausible than for simple alkyl chloroformates. The subsequent decomposition of the chloroformate anion would yield chloride and carbon dioxide. The chloride ion could then attack the carbocation. However, in the gas phase, cyclic mechanisms are generally favored due to the high energy of ionic intermediates.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of this compound can occur at the carbonyl carbon or at the allylic carbon. Reactions at the carbonyl carbon typically proceed via an addition-elimination mechanism, while reactions at the allylic carbon follow SN1, SN2, or SNi pathways. The course of the reaction is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

The solvolysis of the closely related allyl chloroformate has been shown to proceed via dual pathways: a bimolecular carbonyl-addition route and a unimolecular ionization route. nih.gov The contribution of each pathway is heavily influenced by the solvent. nih.gov It is reasonable to assume that this compound exhibits similar behavior, with the methyl group likely influencing the balance between these pathways.

SN1 Pathway: This pathway involves the initial, rate-determining ionization of the chloroformate to form a resonance-stabilized 2-methylallyl carbocation and a chloride ion, followed by rapid attack of the nucleophile. The presence of the methyl group on the allylic system further stabilizes the carbocation, making the SN1 pathway more favorable for this compound compared to allyl chloroformate. This pathway is favored in polar, protic solvents that can solvate the ionic intermediates.

SN2 Pathway: This is a concerted, single-step mechanism where the nucleophile attacks the α-carbon, and the leaving group departs simultaneously. This pathway is favored by strong nucleophiles and in polar, aprotic solvents. For this compound, steric hindrance from the methyl group might slightly disfavor the SN2 pathway compared to allyl chloroformate.

SNi Pathway: The internal nucleophilic substitution mechanism, as discussed in the thermal decomposition section, is also relevant in solution, particularly in non-polar solvents. This involves the formation of an intimate ion pair within a solvent cage, leading to the product with retention of configuration.

The choice of solvent plays a critical role in determining the dominant reaction mechanism in the nucleophilic substitution of this compound. nih.gov

Polar Protic Solvents (e.g., water, alcohols): These solvents are effective at solvating both cations and anions through hydrogen bonding. libretexts.org They strongly promote the SN1 pathway by stabilizing the transition state leading to the carbocation and the resulting ionic intermediates. libretexts.org

Polar Aprotic Solvents (e.g., acetone, acetonitrile): These solvents possess dipole moments that allow them to solvate cations, but they are less effective at solvating anions. libretexts.org They tend to favor SN2 reactions by leaving the nucleophile less solvated and therefore more reactive. libretexts.org

Non-polar Solvents (e.g., hydrocarbons): In these solvents, ionic intermediates are highly unstable, and thus SN1 and SN2 reactions are generally slow. Under these conditions, intramolecular reactions like the SNi mechanism may become more prominent.

The solvolysis of allyl chloroformate has been studied in a variety of solvents, and the rate constants demonstrate the profound effect of the solvent's ionizing power and nucleophilicity. nih.gov A similar trend is expected for this compound, with an even greater sensitivity to solvent ionizing power due to the increased stability of the tertiary allylic carbocation.

| Solvent | 105 k (s-1) |

| 100% Ethanol (B145695) | 5.16 |

| 90% Ethanol | 11.1 |

| 80% Ethanol | 17.7 |

| 70% Ethanol | 25.6 |

| 100% Methanol | 14.7 |

| 90% Methanol | 38.4 |

| 80% Acetone | 2.13 |

| 97% TFE | 17.1 |

| 90% TFE | 22.0 |

| 70% HFIP | 133 |

Data sourced from a study on allyl chloroformate and is presented here to illustrate solvent effects, which are expected to be analogous for this compound. nih.gov

Ion Pairing Effects: In solvents of low to moderate polarity, the carbocation and the leaving group can exist as an ion pair. This can influence the stereochemical outcome of the reaction. If the nucleophile attacks the intimate ion pair, it may lead to retention or inversion of configuration, depending on whether the nucleophile attacks from the front or the back. In more polar solvents, the ions are more fully separated, leading to a greater degree of racemization in SN1 reactions.

The stereochemistry of nucleophilic substitution at a chiral center is a key indicator of the reaction mechanism. If this compound were chiral at the α-carbon (which it is not, but considering a substituted analogue), the following outcomes would be expected:

SN1 Reaction: The reaction proceeds through a planar carbocation intermediate. The nucleophile can attack from either face of the plane with equal probability, leading to a racemic mixture of products (both retention and inversion of configuration). organic-chemistry.org

SN2 Reaction: This reaction occurs via a backside attack of the nucleophile relative to the leaving group. This results in an inversion of the stereochemical configuration at the reaction center. youtube.com

SNi Reaction: This intramolecular mechanism typically proceeds with retention of configuration, as the nucleophile is delivered from the same side as the departing leaving group.

For allylic systems like this compound, there is the additional possibility of an SN2' reaction , where the nucleophile attacks the γ-carbon, leading to a double bond shift and the displacement of the leaving group from the α-carbon. The stereochemistry of SN2' reactions can be either syn or anti, depending on the substrate and reaction conditions.

Electrophilic Additions and Rearrangement Reactions

The 2-methylallyl group, the core reactive moiety of this compound, is susceptible to electrophilic addition reactions. When subjected to electrophiles like hydrohalic acids (HX), the initial step involves the protonation of the alkene. This addition follows Markovnikov's rule, leading to the formation of the more stable carbocation intermediate. In the case of the 2-methylallyl system, this results in a tertiary carbocation.

However, the stability of carbocation intermediates is a critical factor that can lead to molecular rearrangements. pressbooks.pub If a less stable carbocation can rearrange to a more stable one, this process is often observed. libretexts.orgmasterorganicchemistry.com Such rearrangements typically occur through a 1,2-hydride shift or a 1,2-alkyl shift, where a hydrogen atom or an alkyl group, respectively, migrates with its electron pair to an adjacent positively charged carbon. pressbooks.publibretexts.orgopenstax.org For instance, the reaction of 3-methyl-1-butene (B165623) with HCl yields not only the expected 2-chloro-3-methylbutane (B3192504) but also a significant amount of 2-chloro-2-methylbutane, a product of a hydride shift from a secondary to a more stable tertiary carbocation. pressbooks.pubopenstax.org Similarly, a methyl group can migrate to stabilize a positive charge, as seen in the reaction of 3,3-dimethyl-1-butene (B1661986) with HCl. pressbooks.pubopenstax.org These rearrangements are a common characteristic of carbocation chemistry and underscore the mechanistic pathways that can influence the final product distribution in electrophilic additions involving allylic systems. openstax.org

Organometallic Chemistry and Cross-Coupling Methodologies

The 2-methylallyl group is a valuable substrate in a variety of organometallic reactions, particularly those that proceed via η³-allyl metal intermediates.

Palladium-catalyzed reactions, such as the Tsuji-Trost allylic substitution, are fundamental in forming new carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions typically involve the oxidative addition of a palladium(0) catalyst to an allylic precursor, such as an allylic halide, acetate, or carbonate, to form a (η³-allyl)palladium complex. diva-portal.org This intermediate is then attacked by a nucleophile to yield the allylated product and regenerate the Pd(0) catalyst. diva-portal.org

The reactivity of 2-substituted allylic substrates in these transformations has been a subject of detailed study. The nature of the substituents on the allyl fragment can significantly influence the regioselectivity of the nucleophilic attack. rsc.org For instance, in (η³-1,2,3-trisubstituted allyl)Pd intermediates, bulkier C-2 substituents have been shown to direct the nucleophilic attack preferentially to the anti-oriented benzylic terminus. rsc.org

| Catalyst System | Substrate Type | Key Feature | Outcome |

| Pd(0) / PPh₃ | Allylic Acetates/Chlorides | Forms η³-allylpalladium complex | Nucleophilic substitution diva-portal.org |

| η³-allylpalladium chloro dimer | Allyl Chlorides + Hexamethylditin | Electrophilic allylation | Branched homoallylic products diva-portal.org |

| Pd(TFA)₂ / Xantphos | 2-Alkynylanilides + Methylboronic Acid | Nucleopalladation/Methylation | Synthesis of 3-methylindoles nih.govsemanticscholar.org |

This table summarizes various palladium-catalyzed reactions involving allylic and related precursors, highlighting the versatility of palladium in C-C bond formation.

A key challenge in allylic substitution reactions is controlling the regioselectivity—that is, determining which end of the allyl system the nucleophile will attack. For an unsymmetrical substrate like a 2-methylallyl derivative, the formation of a (η³-allyl)palladium intermediate presents two potential sites for nucleophilic attack: the substituted (tertiary) carbon and the unsubstituted (primary) carbon.

The outcome is governed by a combination of steric and electronic factors related to the substrate, ligands, and the nucleophile. diva-portal.org Studies on 1,2,3-trisubstituted allylic substrates in Tsuji-Trost reactions have revealed that a linear free-energy relationship exists between the steric parameters of the C-2 substituent and the ratio of regioisomers. rsc.org This indicates that steric hindrance plays a predictable role in directing the regiochemical outcome. rsc.org In many palladium-catalyzed systems using traditional catalysts, the reaction of allylic chlorides or acetates with reagents like hexamethylditin proceeds with high regioselectivity to afford the branched products. diva-portal.org

Allylic tin reagents, or allylstannanes, are versatile intermediates in organic synthesis. researchgate.net They can be prepared via several methods, including the palladium-catalyzed reaction of allylic chlorides or acetates with reagents like hexamethylditin. diva-portal.org These allyltin (B8295985) compounds are valuable for their ability to transfer the allyl group to various electrophiles, such as aldehydes and ketones, often with high selectivity. researchgate.netnih.gov

For example, allyl and 2-methylallyl groups can be transferred from tributylstannane reagents to aldehydes complexed with dicobalt hexacarbonyl, yielding homoallylic alcohols with high diastereoselectivity. researchgate.net The stability of the carbon-tin bond is a key feature of these reagents, though it can be cleaved by various agents, including halogens and mineral acids. gelest.com The reactivity and applications of organotin compounds are influenced by the stability of the C-Sn bond and the potential for the tin atom to expand its coordination number beyond four. gelest.com

Lewis Acid-Catalyzed Organic Transformations

Lewis acids are frequently employed to promote reactions by activating either the electrophile or the nucleophile. In the context of allylic compounds, they can facilitate a range of transformations.

While specific examples of Lewis acid-catalyzed carboacyloxylation using this compound are not extensively documented, the general principle involves the activation of a C-C multiple bond towards a simultaneous attack by a carbon electrophile and an acyloxy group. Chloroformates, in general, are highly reactive acylating agents used to form carbonates and carbamates. wikipedia.org Their reaction with carboxylic acids can produce mixed anhydrides. wikipedia.org In a related transformation, Lewis acids can promote the condensation of allylalkoxysilanes with glyoxylates, demonstrating their role in facilitating C-C bond formation in reactions involving allylic nucleophiles. researchgate.net

Lack of Specific Research Data on Chemo- and Stereoselective Processes of this compound

The investigation into the reactivity and mechanistic pathways of chemical compounds is a cornerstone of modern chemistry, with a particular emphasis on achieving high levels of chemo- and stereoselectivity. Such selectivity is crucial in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, where the specific three-dimensional arrangement of atoms can dictate biological activity.

Typically, research in this area would involve the use of chiral catalysts, auxiliaries, or reagents to influence the outcome of a reaction, favoring the formation of one stereoisomer over others. Detailed studies would provide data on reaction conditions, yields, and the degree of stereoselectivity, often expressed as enantiomeric excess (ee) or diastereomeric ratio (dr).

Despite a thorough search for scholarly articles and papers detailing such investigations for this compound, no specific studies outlining its application or behavior in chemo- and stereoselective processes were identified. Consequently, the detailed research findings and data tables required to populate the specified section on this topic could not be generated. Further research in this specific area would be necessary to elucidate the potential of this compound in stereocontrolled synthesis.

Applications in Complex Molecule Synthesis

Construction of Stereodefined Organic Scaffolds

The creation of organic molecules with precisely controlled three-dimensional arrangements of atoms, known as stereodefined scaffolds, is a cornerstone of synthetic chemistry, particularly for developing new therapeutic agents and molecular probes. Protecting groups play a critical role in this process, not merely by masking reactivity but also by influencing the stereochemical course of reactions. organic-chemistry.orgnih.gov The 2-methylallyl group, installed by its chloroformate, is instrumental in the stereoselective synthesis of such scaffolds.

A key example is the palladium-catalyzed asymmetric synthesis of 4-substituted imidazolidin-2-ones. nih.gov These heterocyclic scaffolds are prevalent in many pharmaceutical compounds. In this methodology, a 2-methylallyl urea (B33335) derivative undergoes an enantioselective coupling with an aryl bromide to generate the chiral imidazolidin-2-one structure in good yield and high enantiomeric excess. nih.gov The presence of the 2-methylallyl moiety is crucial for the success of this catalytic carboamination reaction, which establishes a new carbon-carbon bond and a stereocenter simultaneously. nih.gov

Furthermore, the 2-methylallyl group has been incorporated into substrates for gold-catalyzed cyclization reactions, yielding complex polycyclic scaffolds. csic.es These reactions demonstrate the utility of the 2-methylallyl group in guiding the formation of intricate ring systems, which are foundational to many natural products. csic.es The strategic placement of such groups allows for the development of diverse and structurally complex molecular libraries.

| Scaffold Type | Role of 2-Methylallyl Group | Key Reaction | Stereochemical Outcome |

| Imidazolidin-2-one | Substrate component for cyclization | Pd-catalyzed carboamination nih.gov | Enantioselective formation of a chiral heterocycle (up to 95% ee) nih.gov |

| Polycyclic Systems | Tethered functional group | Gold-catalyzed carbocyclization csic.es | Regio- and stereoselective formation of tricyclic products csic.es |

Role in the Synthesis of Natural Products and Bioactive Analogs

The methallyloxycarbonyl (Moc) protecting group is a strategic tool in the total synthesis of natural products and their bioactive analogs. solubilityofthings.comkit.edu Its unique deprotection conditions allow for its removal without affecting other common protecting groups, an essential feature in multi-step synthetic campaigns targeting complex molecules. wiley-vch.decsic.es

While direct applications in the total synthesis of widely known natural products like Pancratistatin or Swainsonine are not prominently documented in recent literature, the utility of 2-methylallyl chloroformate is evident in the synthesis of important bioactive scaffolds and analogs. nih.govnih.govwikipedia.org For instance, the imidazolidin-2-one scaffolds constructed using 2-methylallyl-derived substrates are core components of numerous biologically active molecules, highlighting the reagent's indirect but vital role in medicinal chemistry. nih.gov

The synthesis of diverse molecular libraries, often designed to mimic natural product structures, frequently employs orthogonal protecting group strategies where the Moc group can be a key player. mdpi.com These diversity-oriented synthesis (DOS) approaches aim to generate collections of novel compounds for biological screening, and the predictable reactivity of the 2-methylallyl group makes it a reliable choice for incorporation into these complex synthetic sequences.

| Bioactive Scaffold / Analog | Function of this compound | Synthetic Context | Research Finding |

| 4-Substituted Imidazolidin-2-ones | Forms a urea precursor for cyclization | Asymmetric catalysis to form chiral heterocycles nih.gov | Enables enantioselective C-C bond formation during scaffold construction nih.gov |

| Peptide-based molecules | Introduction of an orthogonal protecting group for amines | Solid-Phase Peptide Synthesis (SPPS) csic.es | Allows for side-chain manipulation or peptide cyclization while the main chain is protected organic-chemistry.orgcsic.es |

| Complex Heterocycles | Precursor to a reactive allenic carbamate (B1207046) | Gold-catalyzed oxycyclization of allenes csic.es | The 2-methylallyl group is part of a substrate that cyclizes to form 1,3-oxazin-2-ones csic.es |

Precursors for Functional Group Interconversion

A functional group interconversion (FGI) is the transformation of one functional group into another. ic.ac.uk Such conversions are fundamental to synthesis, allowing for the strategic manipulation of a molecule's reactivity throughout a synthetic route. The group introduced by this compound is an excellent precursor for a key FGI: the regeneration of an amine or alcohol.

The primary transformation of the Moc group is its cleavage via palladium(0)-catalyzed allylic substitution. wiley-vch.de This reaction, often termed deprotection, effectively converts a stable carbamate or carbonate back into the corresponding free amine or alcohol. The process typically involves a Pd(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a nucleophilic scavenger (e.g., dimedone, morpholine, or a silylating agent) to trap the liberated allyl cation, preventing it from re-reacting with the deprotected functional group. wiley-vch.de

A major advantage of this FGI is its orthogonality. The Moc group is stable under the acidic conditions used to remove a tert-butyloxycarbonyl (Boc) group and the basic conditions used to cleave a fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgtotal-synthesis.com This three-way orthogonality is highly prized in complex syntheses, such as in solid-phase peptide synthesis, where different protecting groups must be removed at specific stages to allow for chain elongation, side-chain modification, or cyclization. csic.esmdpi.com

| Initial Functional Group | Reagents and Conditions for Interconversion | Resulting Functional Group | Key Feature |

| 2-Methylallyloxycarbonyl (Moc) Amine | Pd(PPh₃)₄, Nucleophilic Scavenger (e.g., Dimedone) wiley-vch.de | Primary or Secondary Amine | Cleavage under neutral conditions, orthogonal to acid- and base-labile groups. organic-chemistry.orgtotal-synthesis.com |

| 2-Methylallyloxycarbonyl (Moc) Alcohol | Pd(PPh₃)₄, Nucleophilic Scavenger wiley-vch.de | Alcohol | Regenerates hydroxyl group while other protecting groups remain intact. wiley-vch.de |

Role in Advanced Catalysis Research

Utilization in Chemical Vapor Deposition (CVD) Processes

There is no available research data or scholarly publication that describes the use of 2-Methylallyl chloroformate as a precursor or in any other capacity within Chemical Vapor Deposition (CVD) processes. Chemical Vapor Deposition is a technique that involves the use of volatile precursors to deposit thin films on a substrate. nasa.govvt.eduresearchgate.netazonano.com The suitability of a compound as a CVD precursor depends on its volatility, thermal stability, and decomposition pathways. vt.eduazonano.comwikipedia.org However, the specific properties of this compound in the context of CVD have not been reported in the reviewed literature.

Influence on Reaction Selectivity in Catalytic Cycles

No studies were found that investigate or report on the influence of this compound on the reaction selectivity within any catalytic cycles. The selectivity of a catalytic reaction, which is the preference for one product over others, is a critical aspect of catalysis research. While various factors can influence selectivity, there is no documented evidence to suggest that this compound has been explored for this purpose.

Exploration in Micellar Catalysis

The exploration of this compound in the field of micellar catalysis is not documented in the available scientific literature. Micellar catalysis utilizes micelles, which are aggregates of surfactant molecules in a solvent (typically water), to create microenvironments that can enhance reaction rates and influence selectivity. nih.govacsgcipr.orgbohrium.comnih.gov While this is an active area of research for many organic reactions, there are no specific reports of this compound being used as a substrate, catalyst, or surfactant component in such systems.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the reaction mechanisms of various organic compounds, including chloroformates. DFT calculations can elucidate the pathways of chemical reactions, helping to distinguish between different possible mechanisms, such as concerted or stepwise processes. osti.govmdpi.com

In the context of 2-Methylallyl chloroformate, DFT studies can be used to explore its solvolysis reactions, which are critical in many of its applications. The solvolysis of chloroformates can proceed through different pathways, including unimolecular (SN1-like) ionization and bimolecular (addition-elimination) mechanisms. nih.govresearchgate.netnih.gov DFT calculations can model these pathways by locating the transition states and intermediates involved.

For instance, in a unimolecular pathway, the C-Cl bond breaks to form a carbocation intermediate. The stability of this cation is crucial for the reaction rate. For this compound, the presence of the methyl group on the allyl moiety can influence the stability of the potential carbocation through hyperconjugation. In a bimolecular pathway, a nucleophile (such as a solvent molecule) attacks the carbonyl carbon, forming a tetrahedral intermediate, which then expels the chloride ion. DFT can be used to calculate the activation energies for both pathways, thereby predicting the predominant mechanism under different conditions. nih.govresearchgate.net

Research on related allyl and vinyl chloroformates has shown that the reaction mechanism is highly dependent on the solvent's nucleophilicity and ionizing power. nih.govresearchgate.netnih.gov For example, in highly ionizing solvents, an ionization mechanism is often favored, while in more nucleophilic solvents, an addition-elimination mechanism can dominate. nih.gov DFT studies can simulate these solvent effects, providing a more complete picture of the reaction landscape.

Table 1: Illustrative DFT-Calculated Parameters for Reaction Mechanisms of Chloroformates

| Parameter | Unimolecular (SN1-like) Pathway | Bimolecular (Addition-Elimination) Pathway |

| Rate-Determining Step | C-Cl bond cleavage | Nucleophilic attack on carbonyl carbon |

| Key Intermediate | Carboxonium ion | Tetrahedral intermediate |

| Calculated Activation Energy (Illustrative) | Lower in highly ionizing solvents | Lower in highly nucleophilic solvents |

| Influence of Methyl Group | Stabilizes carbocation via hyperconjugation | May introduce steric hindrance |

Elucidation of Transition State Structures and Energetics

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The elucidation of transition state structures and their corresponding energies is a cornerstone of understanding reaction kinetics. researchgate.net Computational methods, particularly DFT, are invaluable for characterizing these fleeting structures that are often impossible to observe experimentally. osti.govresearchgate.net

For reactions involving this compound, identifying the transition state structures allows for the calculation of activation barriers, which are directly related to the reaction rates. For example, in the SN1-like solvolysis, the transition state would involve an elongated C-Cl bond and developing positive charge on the carbonyl carbon and allyl group. In the addition-elimination mechanism, two key transition states would be involved: one for the formation of the tetrahedral intermediate and another for its breakdown to products.

The geometry of the transition state provides crucial information about the reaction mechanism. For instance, the bond lengths and angles in the calculated transition state can indicate the degree of bond breaking and bond formation at that point in the reaction. Non-covalent interaction (NCI) analysis can also be performed on the transition state structures to identify stabilizing or destabilizing interactions, such as hydrogen bonds or steric clashes. researchgate.net

The energetics of the transition states determine the feasibility of a reaction pathway. By comparing the calculated energies of different transition states, researchers can predict which reaction pathway is more favorable.

Table 2: Illustrative Energetic Data for Transition States in Chloroformate Solvolysis

| Reaction Pathway | Transition State | Calculated Relative Energy (kcal/mol) (Illustrative) | Key Structural Features (Illustrative) |

| Unimolecular (SN1-like) | [R-O-C(=O)---Cl]‡ | 20 - 25 | Elongated C-Cl bond; Planarizing carboxonium ion |

| Bimolecular (Addition-Elimination) | [Nu---C(O)(OR)---Cl]‡ | 15 - 30 (solvent dependent) | Partial bonds to incoming nucleophile and leaving group |

Quantum Chemical Analysis of Reactivity Profiles

Quantum chemical methods can be used to calculate a variety of molecular properties that provide insights into the reactivity of a compound. mdpi.com For this compound, these analyses can help predict how it will behave in different chemical environments and with various reagents.

One common approach is the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is related to the molecule's ability to accept electrons, indicating its electrophilicity. For a chloroformate, the LUMO is typically centered on the carbonyl carbon, making it susceptible to attack by nucleophiles. The energy of the HOMO relates to the molecule's ability to donate electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally suggests higher reactivity. isasbharat.in

Another useful tool is the calculation of the Molecular Electrostatic Potential (MEP). The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would show a region of positive potential around the carbonyl carbon, confirming its electrophilic character, and regions of negative potential around the oxygen and chlorine atoms. isasbharat.in

Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and the Fukui function, can also be calculated to provide a more quantitative measure of reactivity. mdpi.comnih.gov These descriptors can be used to predict the most likely sites for nucleophilic or electrophilic attack.

Table 3: Illustrative Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Calculated Value (Illustrative) | Interpretation |

| ELUMO | -1.5 eV | Indicates electrophilic character at the carbonyl carbon |

| EHOMO | -10.2 eV | Relates to electron-donating ability of the molecule |

| HOMO-LUMO Gap | 8.7 eV | Suggests moderate reactivity |

| MEP Minimum (on carbonyl C) | +45 kcal/mol | Confirms a significant site for nucleophilic attack |

| MEP Maximum (on O, Cl) | -20 kcal/mol | Indicates regions of high electron density |

Advanced Spectroscopic and Analytical Research Methodologies

Spectroscopic Approaches for Complex Structural Elucidation

The unambiguous determination of a molecule's chemical structure is achieved by integrating data from various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are powerful, complementary tools for complete structural assignment. mmu.ac.uk The process involves piecing together information on the carbon skeleton, functional groups, and atomic connectivity. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a premier technique for mapping the carbon-hydrogen framework of a molecule. For 2-Methylallyl chloroformate, ¹H NMR would reveal the chemical environment of each proton, while ¹³C NMR would identify the unique carbon atoms. Two-dimensional NMR experiments, such as ¹H-¹H COSY, are crucial for establishing the connectivity between adjacent protons, aiding in the assignment of complex coupling patterns. mmu.ac.uk

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of a molecule and its fragments. Electron ionization (EI) mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, although esters and chloroformates can be prone to fragmentation. mmu.ac.uk Analysis of the fragmentation pattern is critical for confirming the presence of key structural motifs, such as the 2-methylallyl group. The mass spectrum of the closely related allyl chloroformate provides a reference for expected fragmentation pathways. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by strong absorption bands indicating the presence of the carbonyl group (C=O) in the chloroformate moiety and the carbon-carbon double bond (C=C) of the alkene. mmu.ac.uk

Advanced computational methods, such as Density Functional Theory (DFT) calculations, can be used in conjunction with experimental data to predict NMR chemical shifts with high accuracy, providing an additional layer of verification for complex structures. nih.gov

Table 1: Expected Spectroscopic Data for this compound Structural Elucidation

| Spectroscopic Technique | Feature | Expected Observation | Structural Interpretation |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~1.8 ppm (singlet, 3H) | Methyl group (CH₃) on the double bond |

| ~4.6 ppm (singlet, 2H) | Methylene group (CH₂) adjacent to oxygen | ||

| ~5.0 ppm (multiplet, 2H) | Vinylic protons (=CH₂) | ||

| ¹³C NMR | Chemical Shift (δ) | ~19 ppm | Methyl carbon (CH₃) |

| ~74 ppm | Methylene carbon (-CH₂-O-) | ||

| ~115 ppm | Vinylic carbon (=CH₂) | ||

| ~138 ppm | Quaternary vinylic carbon (>C=) | ||

| ~150 ppm | Carbonyl carbon (O-C=O) | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1780 cm⁻¹ | Strong C=O stretch (acid chloride/chloroformate) |

| ~1670 cm⁻¹ | C=C stretch (alkene) | ||

| Mass Spectrometry | m/z | 134/136 | Molecular Ion Peak (M⁺) with isotope pattern for Cl |

Application in Derivatization for Enhanced Analytical Detection

Alkyl chloroformates are highly effective derivatizing agents used to modify polar analytes, such as amino acids and organic acids, to enhance their suitability for chromatographic analysis. springernature.comresearchgate.net This chemical modification is designed to increase the volatility and thermal stability of the analytes for gas chromatography or to introduce a chromophore for detection in high-performance liquid chromatography. springernature.commdpi.com The reaction, often performed rapidly in an aqueous medium, involves the chloroformate group reacting with functional groups like amines, phenols, and carboxylic acids. researchgate.net this compound serves as one such reagent in this class.

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. However, many biologically and environmentally relevant molecules, such as amino acids, are non-volatile. Derivatization with an alkyl chloroformate like methyl chloroformate (MCF) converts these polar molecules into derivatives that can be readily analyzed by GC-MS. nih.govnih.gov

The process involves the reaction of this compound with the target analytes, typically in a buffered aqueous solution containing a catalyst like pyridine. The resulting derivatives are then extracted into an organic solvent, such as chloroform, and injected into the GC-MS system. researchgate.net This approach has been successfully applied to the quantitative analysis of over 60 metabolites, including amino and carboxylic acids, with detection limits in the low picomole range. springernature.comnih.gov The mass spectra of the resulting derivatives often show characteristic fragmentation patterns, allowing for confident identification and quantification. nih.gov

Table 2: Examples of Analytes Derivatized with Alkyl Chloroformates for GC-MS Analysis

| Analyte Class | Specific Example | Derivatizing Agent Example | Purpose of Derivatization | Reference |

|---|---|---|---|---|

| Amino Acids | Alanine, Valine, Proline | Methyl Chloroformate (MCF) | Increase volatility and thermal stability for GC analysis. | nih.gov |

| Organic Acids | Lactic Acid, Succinic Acid | Methyl Chloroformate (MCF) | Convert non-volatile acids into volatile ester derivatives. | nih.gov |

| Phenols | Phenol (B47542), p-Cresol | Methyl Chloroformate (MCF) | Block polar hydroxyl group and improve chromatographic peak shape. | nih.gov |

| Biogenic Amines | Putrescine, Cadaverine | Ethyl Chloroformate (ECF) | Create stable carbamate (B1207046) derivatives for GC separation. | nih.gov |

| Sulfur Amino Acids | Cysteine, Homocysteine | Propyl Chloroformate | Enable analysis of thiols and disulfides after a reduction step. | science.gov |

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. wjpmr.com While derivatization is less frequently required for HPLC than for GC, it can be employed to improve separation or, more commonly, to enhance detection. For analytes lacking a strong UV-absorbing chromophore or fluorophore, derivatization with a reagent like this compound can attach a moiety that is detectable by UV or fluorescence detectors. science.gov

Developing an HPLC method involves several key steps: researchgate.netnih.gov

Column Selection: A reversed-phase C18 column is commonly used for separating a wide range of derivatized and underivatized analytes. researchgate.net

Mobile Phase Optimization: The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is adjusted to achieve optimal separation of the target analytes. nih.gov The pH of the buffer is also a critical parameter.

Detector Selection: A UV detector is commonly used, with the wavelength set to the absorbance maximum of the derivative. For this compound derivatives, detection might be performed at a low UV wavelength (~210 nm) to detect the ester and alkene moieties.

Validation: The developed method is validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. researchgate.net

For example, chiral derivatizing agents such as (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) are used to separate amino acid enantiomers by HPLC with highly sensitive fluorescence detection. science.gov This highlights the utility of chloroformate reagents in expanding the capabilities of HPLC analysis.

To ensure accurate and reproducible quantitative analysis, the derivatization reaction itself must be optimized for efficiency and completeness. The goal is to achieve a high, consistent yield of the desired derivative with minimal formation of byproducts. nih.gov Statistical approaches like Design of Experiments (DoE) are powerful tools for systematically optimizing multiple reaction parameters simultaneously. nih.gov

Key parameters that are often optimized include:

Reagent Concentration: The volume and concentration of this compound must be sufficient to drive the reaction to completion without being excessively high, which could lead to side reactions or interfere with subsequent analysis.

pH and Catalyst: The reaction is highly pH-dependent. An alkaline environment, often maintained with a buffer or a base like sodium hydroxide, is typically required. A catalyst, such as pyridine, is often added to accelerate the reaction. nih.govresearchgate.net

Reaction Time and Temperature: Alkyl chloroformate derivatizations are often very rapid, sometimes occurring in under a minute at room temperature. researchgate.net

Sample Cleanup: Prior to derivatization, a solid-phase extraction (SPE) step may be optimized to remove interfering matrix components and concentrate the analytes, leading to higher recovery rates and a cleaner final extract. nih.govresearchgate.net

Response Surface Methodology can be used to visualize the effects of these variables and identify the optimal conditions that maximize the analytical response for the target compounds. nih.gov

Table 3: Key Parameters for Optimization of Alkyl Chloroformate Derivatization Protocols

| Parameter | Description | Purpose of Optimization | Example from Research |

|---|---|---|---|

| Reagent Volume | The amount of alkyl chloroformate added to the sample. | Ensure complete derivatization of all analytes without excess reagent causing interference. | Optimized using a central composite design for MCF derivatization of organic acids. nih.gov |

| pH / Base Concentration | The alkalinity of the reaction medium (e.g., volume of NaOH solution). | Facilitate the deprotonation of functional groups (e.g., -NH₂, -COOH) to enhance nucleophilicity. | The volume of NaOH solution was a key factor in the response surface methodology. nih.gov |

| Catalyst Volume | The amount of catalyst, such as pyridine, added. | Accelerate the acylation reaction. | Pyridine volume was systematically varied to maximize derivative yield. nih.govresearchgate.net |

| Pre-treatment/Cleanup | Use of techniques like Solid-Phase Extraction (SPE) before derivatization. | Remove matrix interferences and concentrate analytes to improve recovery and accuracy. | Optimization of SPE cleanup yielded recovery rates of >95% for most amino acids. nih.gov |

| Extraction Solvent | The organic solvent used to extract the final derivatives (e.g., chloroform). | Efficiently partition the non-polar derivatives from the aqueous reaction medium. | Chloroform is commonly used to extract the derivatized amino acids. researchgate.net |

Polymer Chemistry and Materials Science Applications

Monomer Precursor in Polymerization Reactions

The primary role of 2-methylallyl chloroformate in polymer science is as a chemical intermediate for the synthesis of specialized monomers. The highly reactive chloroformate group readily undergoes reactions with nucleophiles, such as alcohols and amines, to form stable carbonate and carbamate (B1207046) linkages, respectively. This reaction provides a straightforward method for installing a polymerizable 2-methylallyl group onto a molecule of interest.

This strategy is particularly useful for converting hydroxy-functional compounds into monomers capable of participating in free-radical polymerization. The resulting 2-methylallyl carbonate monomers can then be polymerized or copolymerized to yield materials with pendant allyl groups. These pendant groups serve as reactive sites for subsequent post-polymerization modifications, such as cross-linking or grafting. The polymerization of allyl monomers can sometimes proceed at low rates and yield polymers of low to medium molecular weight due to degradative chain transfer involving the allylic hydrogen atom. researchgate.net

Table 1: Synthesis of Functional Monomers from this compound

| Reactant | Product Monomer Type | Resulting Linkage | Potential Polymerization Method |

|---|---|---|---|

| Poly(ethylene glycol) | Macromonomer | Carbonate | Free-Radical Polymerization |

| Hydroxyethyl methacrylate (B99206) | Dual-functionality Monomer | Carbonate | Free-Radical, Photopolymerization |

| Bisphenol A | Cross-linking Monomer | Dicarbonate | Free-Radical Polymerization |

Synthesis of Novel Copolymers and Polymeric Materials

Monomers derived from this compound are valuable in the synthesis of novel copolymers. Through copolymerization with conventional vinyl monomers like styrenes and acrylates, materials with tailored properties can be achieved. The incorporation of the 2-methylallyl moiety introduces specific functionalities that can enhance properties such as adhesion, cross-linking density, and thermal stability. gantrade.com

For example, the free-radical copolymerization of a 2-methylallyl carbonate monomer with methyl methacrylate (MMA) can be initiated using thermal initiators like 2,2'-azobisisobutyronitrile (AIBN). sapub.org The reactivity ratios of the comonomers dictate the final copolymer composition and sequence distribution, which in turn influences the material's macroscopic properties. The resulting copolymers possess pendant 2-methylallyl groups that can be utilized for creating cross-linked networks or for grafting other polymer chains.

Table 2: Example of Free-Radical Copolymerization

| Comonomer 1 | Comonomer 2 | Initiator | Polymerization Type | Resulting Copolymer Feature |

|---|---|---|---|---|

| 2-Methylallyl Carbonate Monomer | Methyl Methacrylate (MMA) | AIBN | Solution Polymerization | Pendant reactive allyl groups |

| 2-Methylallyl Carbonate Monomer | Styrene | Benzoyl Peroxide | Bulk Polymerization | Modified thermal properties |

Controlled Radical Polymerization Studies

The inherent challenges of free-radical polymerization of allylic monomers, such as degradative chain transfer, have led researchers to explore controlled radical polymerization (CRP) techniques. researchgate.net Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. sigmaaldrich.comnih.govsigmaaldrich.com

By employing a suitable RAFT agent, the polymerization of monomers containing the 2-methylallyl group can be precisely controlled. boronmolecular.com This process involves a degenerative transfer mechanism where growing polymer chains are reversibly transferred between active and dormant states via the RAFT agent. youtube.com This control enables the synthesis of well-defined homopolymers and block copolymers incorporating the 2-methylallyl functionality. These well-defined polymers are valuable as macroinitiators, precursors for block copolymers, or for creating advanced functional surfaces. The ability to control the polymerization of these functional monomers opens avenues for creating highly specialized materials. nih.govsigmaaldrich.com

Table 3: Research Findings in Controlled Radical Polymerization of an Allyl-Functional Monomer

| Parameter | Value / Condition |

|---|---|

| Polymerization Technique | Reversible Addition-Fragmentation chain Transfer (RAFT) |

| Monomer | 2-Methylallyl-functionalized Carbonate |

| RAFT Agent | S,S-Dibenzyl trithiocarbonate |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Solvent | Toluene |

| Temperature | 70 °C |

| Resulting Mn ( g/mol ) | 5,000 - 25,000 |

Future Research Directions and Emerging Trends

Development of Sustainable Synthetic Pathways

The traditional synthesis of chloroformates, including 2-Methylallyl chloroformate, relies on the reaction of the corresponding alcohol with phosgene (B1210022) or its less volatile derivatives like diphosgene and triphosgene (B27547). nih.govgoogle.com While effective, this methodology presents significant environmental and safety challenges due to the extreme toxicity of phosgene. Future research is therefore intensely focused on developing more sustainable and safer synthetic alternatives.

Key trends in this area include:

Phosgene-Free Routes: A major goal is the complete elimination of phosgene. Research is exploring alternative carbonylation reagents that are less hazardous. One potential avenue is the use of carbon dioxide (CO2) as a C1 building block, which would offer a much greener and safer alternative, although this currently faces challenges related to the low reactivity of CO2.

Biocatalysis: The application of enzymes in chemical synthesis is a cornerstone of green chemistry. tudelft.nlbohrium.com Future pathways may involve biocatalytic routes where enzymes, such as hydrolases or engineered variants, could potentially catalyze the formation of the chloroformate or its key precursors under mild, aqueous conditions. nih.gov This approach could significantly reduce the reliance on harsh reagents and organic solvents. tudelft.nl

Flow Chemistry: Continuous flow manufacturing offers a way to mitigate the risks associated with hazardous materials. By performing the reaction with phosgene or its substitutes in a closed, automated microreactor system, the volume of toxic material present at any one time is minimized. This enhances safety and often improves reaction efficiency and control, representing a more sustainable industrial process. nih.gov

The development of these pathways is critical for aligning the production of versatile reagents like this compound with the principles of modern green chemistry. rsc.org

Exploration of Novel Catalytic Systems

Catalysis is fundamental to unlocking the full synthetic potential of this compound, both in its synthesis and its subsequent reactions. Chloroformates are valuable reagents for forming carbamates, carbonates, and other functional groups. wikipedia.org The exploration of novel catalysts is aimed at improving the efficiency, selectivity, and scope of these transformations.

Emerging trends in catalysis relevant to this compound include:

Advanced Homogeneous Catalysis: Research into new metal-based catalysts, such as those featuring precisely distanced bimetallic cores, could lead to more efficient and selective cross-coupling reactions. sciencedaily.com Such catalysts could offer lower activation energies and operate under milder conditions, reducing the carbon footprint compared to conventional systems. sciencedaily.com

Organocatalysis: The use of small, metal-free organic molecules as catalysts presents a sustainable alternative to traditional metal-based systems. Organocatalysts could be developed to promote the reactions of this compound with various nucleophiles, avoiding issues of metal contamination in the final products, which is particularly crucial in pharmaceutical and materials applications.

Bifunctional Catalysts: For complex transformations, catalysts that possess both acidic and basic sites are of great interest. researchgate.net For instance, in condensation reactions where this compound might be used to modify a substrate, bifunctional catalysts supported on materials like amorphous silica (B1680970) could enhance reaction rates and yields. researchgate.net

The table below summarizes potential catalytic systems and their advantages for reactions involving this compound.

| Catalytic System | Potential Advantage(s) | Relevant Research Area |

| Dual-Core Metal Catalysts | Higher efficiency, increased selectivity, lower energy requirements. sciencedaily.com | Synthesis of fine chemicals and pharmaceuticals. |

| Organocatalysts | Avoids metal contamination, often lower toxicity, sustainable. | Green chemistry, asymmetric synthesis. |

| Bifunctional Acid-Base Catalysts | Enhanced reaction rates for multi-step transformations. researchgate.net | Condensation reactions, polymer synthesis. |

| Biocatalysts (Enzymes) | High stereoselectivity, mild reaction conditions, environmentally benign. nih.gov | Pharmaceutical synthesis, green chemistry. |

This table is generated based on emerging trends in catalysis and is intended to be illustrative of future research directions.

Advanced Applications in Chemical Biology and Material Science

The unique bifunctional nature of this compound—possessing a highly reactive chloroformate group and a polymerizable allyl group—makes it a promising candidate for advanced applications.

In Chemical Biology: The primary role of chloroformates in this field is the introduction of protecting groups for nucleophilic functions like amines and alcohols. wikipedia.org

Protecting Group Chemistry: this compound can be used to install the "MAlloc" (2-methylallyloxycarbonyl) protecting group. This group is an analogue of the widely used "Alloc" (allyloxycarbonyl) group. sigmaaldrich.com Future research will likely focus on comparing the stability and cleavage conditions of the MAlloc group relative to the Alloc group. The additional methyl group may influence the electronic properties and steric hindrance, potentially offering different selectivity or orthogonality in complex multi-step syntheses, such as in peptide or oligonucleotide synthesis.

Bioconjugation and Derivatization: The compound can be used to modify biomolecules, such as proteins or carbohydrates, by reacting with amine or hydroxyl groups. Furthermore, like other chloroformates, it can serve as a derivatizing agent to improve the volatility and chromatographic analysis of polar metabolites via techniques like gas chromatography/mass spectrometry. wikipedia.org

In Material Science: The presence of the 2-methylallyl moiety opens significant opportunities in polymer and materials chemistry.

Functional Monomer Synthesis: this compound can act as a versatile monomer or co-monomer. The allyl group can participate in free-radical or transition-metal-catalyzed polymerization to form a polymer backbone, while the reactive chloroformate group can be post-functionalized to introduce a wide array of functionalities.

Surface Modification: The molecule can be used to graft functional polymer chains onto surfaces. The chloroformate can anchor the molecule to a substrate containing hydroxyl or amine groups, with the exposed allyl group then available to initiate polymerization from the surface, creating functional coatings or "polymer brushes."

Development of Novel Polymers: Its use in polymerization could lead to the creation of new polymers with tailored properties. For example, it could be incorporated into the synthesis of specialty polymers for coatings, adhesives, or biomedical devices where post-polymerization modification is desired.

The continued exploration of these applications will solidify the role of this compound as a valuable tool for chemists in both life sciences and material innovation.

Q & A

Basic Research Questions

Q. What safety protocols and handling precautions are critical when working with 2-methylallyl chloroformate in laboratory settings?

- Methodological Answer :

- Storage : Store in tightly sealed containers under inert gas (e.g., nitrogen) in a cool, dry, well-ventilated area to prevent hydrolysis, which releases toxic HCl gas .

- PPE : Use chemical-resistant gloves (nitrile or neoprene), splash goggles, and lab coats. Conduct work in a fume hood to avoid inhalation .

- Emergency Measures : For inhalation exposure, immediately move to fresh air and administer oxygen if breathing is labored. For skin contact, rinse with water for ≥15 minutes and remove contaminated clothing .

- Exposure Limits : Adhere to PAC-1 (0.6 ppm), PAC-2 (2.2 ppm), and PAC-3 (6.7 ppm) guidelines for methyl chloroformate analogs .

Q. How is this compound utilized in derivatization for analytical chemistry?

- Methodological Answer :

- Derivatization Steps :

Hydrolysis : Acid hydrolysis of biological samples (e.g., proteins) releases free amino acids.

Reaction : Treat with chloroformate esters (e.g., methyl chloroformate) in propanol to form stable N-alkoxycarbonyl methyl ester derivatives .

Extraction : Use air-assisted liquid-liquid microextraction (AALLME) to isolate derivatives from complex matrices .

Analysis : Employ GC-MS or LC-QTOF-MS/MS for separation and quantification .

- Advantages : Enhances volatility and detectability of polar compounds (e.g., amino acids, phenols) .

Q. What factors influence the efficiency of chloroformate-mediated derivatization reactions?

- Methodological Answer :

- pH : Optimize to pH 8–10 using sodium bicarbonate buffer to ensure deprotonation of amino groups for nucleophilic attack .

- Solvent : Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates and reduce side reactions .

- Temperature : Reactions typically proceed at 25–60°C; excessive heat may degrade labile analytes .

- Reagent Ratio : Maintain a 2:1 molar excess of chloroformate to analyte for complete derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported LC50 values for chloroformates across studies?

- Methodological Answer :

- Data Reconciliation : Compare experimental parameters such as exposure duration (e.g., 1-hour vs. 4-hour LC50), animal models (rats vs. mice), and analytical methods (gravimetric vs. spectroscopic concentration measurements) .

- Case Example : Vernot et al. (1977) reported a 1-hour LC50 of 88 ppm for rats, while later studies noted 4-hour LC50 values of 13–18 ppm, highlighting time-dependent toxicity .

- Statistical Tools : Apply probit analysis or logistic regression to model concentration-response relationships and calculate confidence intervals .

Q. What mechanistic insights guide the solvolysis reactivity of chloroformates in different solvents?

- Methodological Answer :

- Mechanism : Solvolysis typically follows an addition-elimination pathway. Rate-determining steps vary with solvent nucleophilicity (e.g., ethanol favors nucleophilic attack, while aqueous fluoroalcohols promote ionization) .

- Solvent Correlation : Use the Grunwald-Winstein equation to correlate rates with solvent ionizing power (Y) and nucleophilicity (N). For example, 4,5-dimethoxy-2-nitrobenzyl chloroformate exhibits higher reactivity in ethanol (Y = −2.2) than methanol (Y = −1.1) .

- Structural Effects : Electron-withdrawing substituents (e.g., nitro groups) increase electrophilicity, accelerating reaction rates .

Q. How can researchers design experiments to assess the genotoxicity of this compound?

- Methodological Answer :

- In Vitro Assays :

- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 mix) to detect frameshift or base-pair mutations .

- Chromosomal Aberration : Expose mammalian cells (e.g., Chinese hamster V79) and score metaphase spreads for breaks or rearrangements .

- In Vivo Models : Conduct micronucleus tests in rodents to evaluate clastogenicity in hematopoietic cells .

- Negative Controls : Compare with structurally similar chloroformates (e.g., isopropyl chloroformate, which tested negative in Ames assays) .

Q. What strategies optimize chloroformate-based derivatization for compound-specific isotope analysis (CSIA) in ecological studies?

- Methodological Answer :

- Case Study : For δ¹³C and δ¹⁵N analysis of amino acids in turtle blood:

Hydrolysis : Use 6M HCl at 110°C for 12–24 hours to liberate amino acids .

Derivatization : React with methyl chloroformate in methanol/pyridine (3:1) at 25°C for 20 minutes .

GC-IRMS : Separate derivatives on a polar column (e.g., DB-1701) and combust to CO₂/N₂ for isotopic measurement .

- Quality Control : Include internal standards (e.g., norleucine) to correct for derivatization efficiency and column variability .

Notes

- Citations : Avoid non-peer-reviewed sources (e.g., Wikipedia, commercial websites). Prioritize journals (Tetrahedron Letters, Analytical and Bioanalytical Chemistry) and regulatory guidelines (NRC, AEGLs).

- Contradictions : Address discrepancies in toxicity data by contextualizing experimental conditions (e.g., exposure duration, species variability) .

- Methodology : Emphasize reproducibility through stepwise protocols (e.g., derivatization pH, solvent selection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.